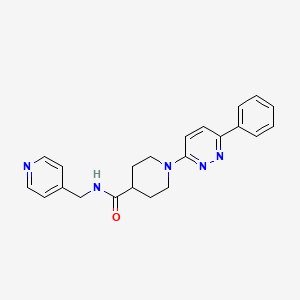

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as an antagonist of muscarinic acetylcholine receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound features a piperidine core with substituents that include phenyl and pyridazine moieties. This structural diversity suggests potential interactions with various biological targets.

Research indicates that this compound acts as an antagonist at the muscarinic acetylcholine receptor M4 subtype. Muscarinic receptors are involved in numerous physiological processes, including neurotransmission and modulation of various central nervous system functions. The inhibition of these receptors may have implications in treating disorders such as schizophrenia and other neuropsychiatric conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, highlighting its antitumor, antibacterial, and antifungal properties.

Antitumor Activity

In vitro studies have demonstrated that derivatives related to this compound exhibit significant antitumor activity. For instance, a series of pyridazine derivatives were synthesized and evaluated for their anticancer potential, showing promising results against different cancer cell lines . The specific mechanisms often involve the induction of apoptosis in cancer cells.

Antibacterial and Antifungal Activity

The compound has also been tested for its antibacterial and antifungal properties. In one study, a range of piperazine derivatives showed activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µM .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives, finding that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The best-performing derivatives had MIC values below 50 µM against E. coli and S. aureus.

- Antifungal Activity : In another investigation, the compound was tested against fungal strains such as Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity, with some derivatives showing effective inhibition at concentrations around 100 µM .

Data Tables

| Biological Activity | Tested Compounds | Activity Type | MIC (µM) |

|---|---|---|---|

| Antitumor | Derivatives A-C | Anticancer | <50 |

| Antibacterial | Piperazine Derivatives | Bacterial | 50 - 100 |

| Antifungal | Specific Derivatives | Fungal | 100 |

科学的研究の応用

Pharmacological Properties

The compound exhibits a variety of pharmacological activities, primarily attributed to its structural features that allow it to interact with multiple biological targets. The following are notable applications:

1. Muscarinic Acetylcholine Receptor Antagonism

Research indicates that derivatives of this compound can act as antagonists of the muscarinic acetylcholine receptor M4. This receptor is implicated in various neurological conditions, making these antagonists potential candidates for treating disorders such as schizophrenia and Alzheimer's disease .

2. Anti-Cancer Activity

Piperidine derivatives, including this compound, have been explored for their anti-cancer properties. Studies suggest that they may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with cancer cell lines are still under investigation but show promise in preliminary assays .

3. Neurological Applications

The compound's structure suggests potential utility in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted. Ongoing studies are assessing its efficacy in animal models .

4. Antimicrobial Effects

Preliminary studies have indicated that compounds related to this structure possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Their effectiveness against resistant strains is a critical area of research .

Case Studies

Several studies document the effectiveness of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and its derivatives:

1. Muscarinic Receptor Studies

A patent describes the synthesis and evaluation of various piperidine derivatives as selective M4 antagonists, highlighting their potential therapeutic roles in treating cognitive deficits associated with psychiatric disorders .

2. Cancer Research

In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, supporting their development as anti-cancer agents. These findings are crucial for future drug development aimed at targeting specific pathways involved in tumorigenesis .

3. Neuropharmacology

Research exploring the effects of these compounds on neurotransmitter systems has provided insights into their potential roles as neuroprotective agents. The modulation of acetylcholine receptors could lead to advancements in treating neurodegenerative diseases .

Data Table: Summary of Applications

化学反応の分析

Core Pyridazine Ring Reactivity

The pyridazine moiety (6-phenylpyridazin-3-yl) is electron-deficient due to its two adjacent nitrogen atoms, enabling electrophilic and nucleophilic substitutions under specific conditions.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Findings |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at C4 or C5 positions | Regioselectivity depends on steric hindrance from the phenyl group. |

| Nucleophilic Attack | ROH/NaH (alkylation) | Alkoxy-substituted pyridazines | Limited reactivity due to electron withdrawal by adjacent N atoms. |

| Reduction | H₂/Pd-C or NaBH₄ | Partially saturated dihydropyridazines | Partial reduction retains aromaticity; full reduction requires harsh conditions. |

Piperidine Ring Modifications

The piperidine ring undergoes functionalization at the nitrogen or carbon centers:

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions:

Cross-Coupling Reactions

The phenyl group on pyridazine enables transition metal-catalyzed couplings:

Amide to Thioamide

-

Reagents : Lawesson’s reagent, toluene, reflux

-

Outcome : Thioamide derivative (C=S replaces C=O)

Reductive Amination

-

Reagents : NaBH₃CN, RCHO, MeOH

-

Outcome : Secondary amine derivatives

-

Limitation : Competing reduction of pyridazine ring observed .

Photochemical and Thermal Stability

特性

IUPAC Name |

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c28-22(24-16-17-8-12-23-13-9-17)19-10-14-27(15-11-19)21-7-6-20(25-26-21)18-4-2-1-3-5-18/h1-9,12-13,19H,10-11,14-16H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMMLVXWGIITII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。